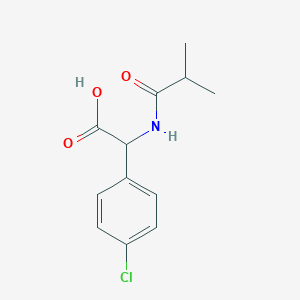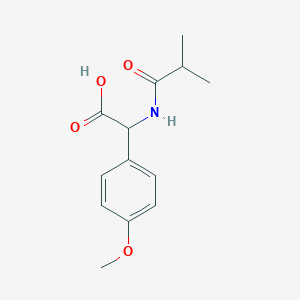
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. In addition to its therapeutic uses, Etodolac has also been the subject of scientific research due to its unique chemical structure and potential applications.
作用机制
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX activity, this compound reduces the production of prostaglandins, resulting in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has also been shown to have antioxidant effects, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have effects on the immune system, including the modulation of cytokine production and the inhibition of T-cell proliferation.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid in lab experiments is its well-established mechanism of action and pharmacological profile. This makes it a useful tool for investigating the role of COX enzymes and prostaglandins in various physiological processes. However, there are also limitations to using this compound in lab experiments, including its potential for off-target effects and its relatively narrow spectrum of activity compared to other NSAIDs.
未来方向
There are a number of potential future directions for research on 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid. One area of interest is the development of new formulations and delivery methods that could improve the drug's efficacy and reduce side effects. Additionally, there is ongoing research into the potential use of this compound in the treatment of cancer, as well as the development of new NSAIDs with improved pharmacological profiles. Finally, there is also interest in investigating the role of this compound in the regulation of immune function and inflammation, particularly in the context of chronic inflammatory disorders.
合成方法
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid is synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-methylpropanoic acid to form 2-(4-chlorophenyl)-2-methylpropanoic acid. This intermediate is then reacted with ammonia to form the final product, this compound.
科学研究应用
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid has been the subject of extensive scientific research due to its potential applications in the treatment of various conditions. Studies have shown that this compound has anti-inflammatory, analgesic, and antipyretic properties, making it effective in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
属性
IUPAC Name |
2-(4-chlorophenyl)-2-(2-methylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)11(15)14-10(12(16)17)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAYWKZZEQMXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)

![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
![5-Fluoro-2-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7627911.png)

![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)



